(R)-2-Acetoxy-2-phenylacetic acid is particularly valuable in determining the enantiomeric purity of various organic compounds, including:
(R)-2-Acetoxy-2-phenylacetic acid is a chiral compound with the chemical formula and a molecular weight of 194.18 g/mol. It is characterized by an acetoxy group and a phenylacetic acid moiety, making it a significant compound in organic chemistry and medicinal applications. The compound is known for its potential biological activities and has garnered interest in various fields, particularly in drug discovery and development.
(R)-2-Acetoxy-2-phenylacetic acid itself doesn't possess a known mechanism of action in biological systems. Its primary function is as a derivatizing agent to help study the properties of other chiral molecules. During derivatization, the (R)-2-Acetoxy-2-phenylacetic acid reacts with the target molecule, forming a new ester that separates the two enantiomers based on their interaction with the chiral center in the derivatizing agent. This allows for the determination of the enantiomeric purity through NMR analysis [].
These reactions highlight its versatility as a biochemical reagent and its potential utility in synthetic organic chemistry .
Research indicates that (R)-2-acetoxy-2-phenylacetic acid exhibits various biological activities, including:
Several methods exist for synthesizing (R)-2-acetoxy-2-phenylacetic acid:
(R)-2-Acetoxy-2-phenylacetic acid finds applications in various domains:
Interaction studies have demonstrated that (R)-2-acetoxy-2-phenylacetic acid can modulate protein-protein interactions, particularly involving the KEAP1-NRF2 pathway. This interaction is critical for developing therapeutic agents targeting inflammatory diseases and oxidative stress-related conditions. Studies have shown that derivatives of this compound exhibit varying degrees of potency against these interactions, indicating its potential as a lead compound in drug development .
(R)-2-Acetoxy-2-phenylacetic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
(S)-2-Acetoxy-2-phenylacetic acid | 7322-88-5 | 1.00 | Enantiomer with different biological activity |
(R)-Benzyl 2-hydroxy-2-phenylacetate | 97415-09-3 | 0.96 | Contains a benzyl group instead of acetoxy |
(S)-alpha-Methoxyphenylacetic Acid | 26164-26-1 | 0.92 | Features a methoxy group which alters reactivity |
(R)-Methyl 2-hydroxy-2-phenylacetate | 20698-91-3 | 0.90 | Methyl ester form affecting solubility and activity |
(S)-Methyl 2-hydroxy-2-phenylacetate | 21210-43-5 | 0.90 | Enantiomer with distinct pharmacological properties |
The unique combination of the acetoxy group and the phenylacetic structure in (R)-2-acetoxy-2-phenylacetic acid contributes to its specific biological activities and potential therapeutic applications, distinguishing it from similar compounds .
Irritant